(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Overview
Description
“(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is C12H22N2O . The molecular weight is 210.32 g/mol .Scientific Research Applications
Synthesis and Characterization
Piperidin-1-yl methanone derivatives demonstrate a significant presence in synthetic chemistry due to their relevance in forming various complex compounds. For example, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showing an overall reasonable yield and confirming the compound's structure via 1H NMR (Zheng Rui, 2010). Similarly, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and its structure was characterized using various spectroscopic techniques, demonstrating its antiproliferative activity and highlighting the importance of piperidine derivatives in medicinal chemistry (S. Benaka Prasad et al., 2018).
Crystallographic Studies
Crystallography plays a crucial role in understanding the structural aspects of piperidin-1-yl methanone derivatives. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed, revealing significant intermolecular hydrogen bonding patterns and crystal packing features (B. Revathi et al., 2015). In another study, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol's structure was elucidated via X-ray crystallography, providing insights into its molecular conformation and intermolecular interactions (H. R. Girish et al., 2008).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of piperidin-1-yl methanone derivatives are notable. Synthesis of various (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showed antiproliferative activity against human leukemia cells, suggesting the therapeutic relevance of these compounds in cancer treatment (K. Vinaya et al., 2011). Additionally, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited promising antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBUDACLQRTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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